2-[(2,5-dimethylbenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
Overview
Description
2-[(2,5-Dimethylbenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one is a complex organic compound characterized by its unique molecular structure, which includes a sulfanyl group, a fluorophenyl group, and an indeno[1,2-d]pyrimidin-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indeno[1,2-d]pyrimidin-5-one core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can help streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Reduction of the compound to its corresponding amine or alcohol derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: It can be used in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-[(2,5-Dimethylbenzyl)sulfanyl]-4-(3-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
2-[(2,5-Dimethylbenzyl)sulfanyl]-4-(4-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
2-[(2,5-Dimethylbenzyl)sulfanyl]-4-(2-chlorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
Uniqueness: The uniqueness of 2-[(2,5-Dimethylbenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one lies in its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2OS/c1-15-11-12-16(2)17(13-15)14-31-26-28-23-18-7-3-4-8-19(18)25(30)22(23)24(29-26)20-9-5-6-10-21(20)27/h3-13,24H,14H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAACLLPXVNCRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114429 | |
Record name | 2-[[(2,5-Dimethylphenyl)methyl]thio]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701114429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-13-3 | |
Record name | 2-[[(2,5-Dimethylphenyl)methyl]thio]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439095-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2,5-Dimethylphenyl)methyl]thio]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701114429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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